molecular formula C18H23N7 B2911946 N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE CAS No. 946218-94-6

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2911946
CAS No.: 946218-94-6
M. Wt: 337.431
InChI Key: OBWLBKFLJGROEG-UHFFFAOYSA-N
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Description

N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine is a pteridine derivative characterized by two distinct substituents: a 3-(dimethylamino)propyl group at the N2 position and a 4-methylphenyl group at the N4 position.

Properties

IUPAC Name

2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWLBKFLJGROEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylamine with pteridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Structural Analogs in the Pteridine-2,4-diamine Family

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (N2/N4) Molecular Formula Molecular Weight Key Features/Applications Reference
N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine N2: 3-(dimethylamino)propyl; N4: 4-methylphenyl Not explicitly stated ~380–392* Hypothesized kinase inhibitor Target
N4-(3-Chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine N2: 3-fluorophenyl; N4: 3-chloro-4-methylphenyl C19H14ClFN6 380.8 Structural data only; no activity reported
N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine N2: 3-chloro-4-methylphenyl; N4: 4-methoxyphenyl Not stated 392.8 No functional data; CAS 946243-03-4
N4-(4-Chlorophenyl)-N2-[3-(dimethylamino)propyl]pteridine-2,4-diamine N2: 3-(dimethylamino)propyl; N4: 4-chlorophenyl C17H20ClN7 ~366.3 Potential solubility enhancement via dimethylamino group

*Estimated based on analogs.

Key Observations:

Substituent Effects on Solubility: The 3-(dimethylamino)propyl group in the target compound and N4-(4-chlorophenyl)-N2-[3-(dimethylamino)propyl]pteridine-2,4-diamine () likely enhances aqueous solubility compared to halogenated analogs (e.g., 3-chloro-4-methylphenyl or 3-fluorophenyl substituents) due to the basic dimethylamino moiety .

Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in the target compound may increase metabolic stability compared to electron-withdrawing substituents like 4-chlorophenyl or 3-fluorophenyl .

Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine analogs (–4) share a fused heterocyclic core but differ in substitution patterns:

Compound Name Substituents (N3/N4) Melting Point (°C) Yield (%) Key Features Reference
N4-(4-Methylphenyl)-N3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine N3: 4-phenoxyphenyl; N4: 4-methylphenyl 247–249 43 Anticancer screening candidate
N4-(4-Bromophenyl)-N3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine N3: 4-phenoxyphenyl; N4: 4-bromophenyl 258–260 34 Higher melting point due to Br
Key Observations:

Impact of Halogenation : Bromine substitution (e.g., 4-bromophenyl) increases melting points compared to methylphenyl groups, likely due to enhanced intermolecular interactions .

Biological Activity : Pyrazolo[3,4-d]pyrimidines are often explored as kinase inhibitors (e.g., IGF1R/Src in ), suggesting the target pteridine derivative may share similar mechanisms .

Functional Comparison with Indole/Benzimidazole-Substituted Pyrimidines

highlights indole/benzimidazole-substituted diaminopyrimidines, such as N2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N4-(1-methylbenzimidazol-4-yl)pyrimidine-2,4-diamine, which exhibit anticancer activity via kinase inhibition.

Feature Target Pteridine Derivative Indole/Benzimidazole Analogs
Core Structure Pteridine (larger π-system) Pyrimidine (smaller π-system)
Substituent Types Aliphatic amine (N2), aryl (N4) Heteroaromatic (indole/benzimidazole)
Solubility Likely higher (dimethylamino group) Moderate (depends on heteroaromatic group)
Target Selectivity Unreported; potential kinase inhibition Confirmed kinase inhibition (e.g., EGFR)

Biological Activity

N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine, a compound with significant potential in pharmacological applications, has been studied for its biological activities, particularly in relation to its effects on various biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H22N6
  • Molecular Weight : 298.39 g/mol
  • IUPAC Name : this compound

This compound features a pteridine core substituted with a dimethylaminopropyl group and a 4-methylphenyl group, which are crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathways. This inhibition is crucial for its potential use in cancer therapies .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular environments. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern .
  • Cell Proliferation Modulation : In vitro studies have demonstrated that this compound can modulate cell proliferation rates, indicating potential applications in regulating tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effect Reference
EGFR Inhibition Decreased cell viability in cancer lines
Antioxidant Activity Reduced oxidative stress markers
Cell Proliferation Inhibited proliferation in vitro
Cytotoxicity Induced apoptosis in specific cancer cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the effects of this compound on human lung cancer cell lines. Results indicated significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent .
  • Case Study 2 : In a neuroprotective model using rat brain homogenates, the compound exhibited notable antioxidant activity by significantly decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. This suggests its utility in conditions associated with oxidative damage such as neurodegenerative diseases .

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